molecular formula C23H23N3O2S2 B12750065 1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine CAS No. 104183-46-2

1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine

Cat. No.: B12750065
CAS No.: 104183-46-2
M. Wt: 437.6 g/mol
InChI Key: RDXHMUSCWAXAOY-HMMYKYKNSA-N
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Description

1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperidine ring, and a benzoyl group

Preparation Methods

The synthesis of 1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone to form the thiazolidine ring.

    Introduction of the Phenylmethylene Group: The phenylmethylene group is introduced through a condensation reaction with benzaldehyde.

    Attachment of the Benzoyl Group: The benzoyl group is attached via an acylation reaction using benzoyl chloride.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine precursor.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the thiazolidine ring, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Materials Science: The compound’s structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials, with specific mechanical and chemical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis in infectious diseases. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine can be compared with similar compounds, such as:

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties

    Benzoylpiperidines: Compounds in this class share the benzoyl and piperidine groups but lack the thiazolidine ring. This structural difference affects their chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

104183-46-2

Molecular Formula

C23H23N3O2S2

Molecular Weight

437.6 g/mol

IUPAC Name

(5E)-5-benzylidene-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23N3O2S2/c27-21(25-13-5-2-6-14-25)18-9-11-19(12-10-18)24-16-26-22(28)20(30-23(26)29)15-17-7-3-1-4-8-17/h1,3-4,7-12,15,24H,2,5-6,13-14,16H2/b20-15+

InChI Key

RDXHMUSCWAXAOY-HMMYKYKNSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=CC=C4)SC3=S

Origin of Product

United States

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